![molecular formula C20H20N2O5S B2823911 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 922661-49-2](/img/structure/B2823911.png)
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide
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Overview
Description
2-Aminothiazole derivatives are being investigated as potential anticancer agents . They have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Synthesis Analysis
While specific synthesis information for “N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide” was not found, 2-aminothiazole derivatives have been synthesized for the development of novel anti-Parkinsonian agents .Molecular Structure Analysis
The molecular structure of 2-aminothiazole derivatives has been studied, and they have been found to have broad pharmacological spectrum .Chemical Reactions Analysis
One of the 2-aminothiazole derivatives, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, has been found to inhibit tubulin polymerization .Scientific Research Applications
Antimicrobial Activity
Some derivatives of N-2,4-dimethoxyphenyl have shown potent antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae . However, they did not show significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
Inhibition of Bacterial RNA Polymerase
N-2,4-dimethoxyphenyl derivatives have been synthesized and evaluated as inhibitors of bacterial RNA polymerase (RNAP). These compounds have shown potent inhibitory activity against Escherichia coli RNAP .
Potential Treatment for Antibiotic-Resistant Infections
Given their antimicrobial activity and ability to inhibit bacterial RNA polymerase, these compounds could potentially be used in the treatment of antibiotic-resistant infections .
Proton Pump Inhibitors
Benzimidazole derivatives, which are structurally similar to N-2,4-dimethoxyphenyl, have been found to act as proton pump inhibitors. They accumulate in the parietal cell and bind directly to the enzyme, resulting in inhibition of gastric acid secretion .
Antifungal Activity
Benzimidazole derivatives show their antifungal activity by blocking the polymerization of α- and β-tubulin subunits .
Anti-Inflammatory Applications
N-2,4-dimethoxyphenyl derivatives might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a thiazole ring, have been found to inhibit clk1 and dyrk1a kinases . These kinases play a crucial role in various cellular processes and are implicated in diseases like cancer and neurodegenerative disorders .
Mode of Action
It’s worth noting that compounds with a thiazole ring, like our compound of interest, are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This characteristic could potentially facilitate the interaction with its targets, leading to changes in their function.
Biochemical Pathways
Compounds with similar structures have been found to affect various cellular processes, especially those related to alzheimer’s disease
Pharmacokinetics
A compound with a similar structure, js-38, has been studied in wistar rats, and it was found that its metabolic process consists of a series of acetylation and glucuronidation . These processes could potentially impact the bioavailability of the compound.
Result of Action
Compounds with similar structures have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s worth noting that the solubility of compounds with a thiazole ring in various solvents could potentially influence their action and stability .
Future Directions
properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-24-12-8-9-13(17(10-12)26-3)15-11-28-20(21-15)22-19(23)14-6-5-7-16(25-2)18(14)27-4/h5-11H,1-4H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCWGOQNMLKBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
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